Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic organic compound characterized by a 2-oxabicyclo[2.1.1]hexane core. This structure consists of a six-membered ring system fused with an oxygen atom (oxa) at position 2 and a bridge connecting carbons 1 and 4. Key substituents include:
- 3-Cyclopentyl group: A bulky aliphatic substituent enhancing lipophilicity.
- 1-Iodomethyl group: A halogenated methyl moiety, likely serving as a reactive site for further functionalization (e.g., nucleophilic substitution).
- 4-Ethyl ester: A polar group contributing to solubility and synthetic versatility.
The bicyclo[2.1.1]hexane framework has garnered attention as a bioisostere for phenyl rings in medicinal chemistry, offering improved metabolic stability and spatial mimicry of aromatic systems . The iodine atom may facilitate applications in crystallography (e.g., heavy-atom derivatization for phase determination) or radiopharmaceuticals.
Properties
Molecular Formula |
C14H21IO3 |
|---|---|
Molecular Weight |
364.22 g/mol |
IUPAC Name |
ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C14H21IO3/c1-2-17-12(16)14-7-13(8-14,9-15)18-11(14)10-5-3-4-6-10/h10-11H,2-9H2,1H3 |
InChI Key |
JUNGNBHOEKQJBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3CCCC3)CI |
Origin of Product |
United States |
Preparation Methods
Construction of the Oxabicyclo[2.1.1]hexane Core
The bicyclic oxabicyclo[2.1.1]hexane framework is commonly assembled via intramolecular cyclopropanation of suitably functionalized α-allyldiazoacetate precursors. This approach leverages transition metal catalysts, such as chiral dirhodium tetracarboxylates, to induce stereoselective cyclopropanation, yielding bicyclo[1.1.0]butane intermediates that can be further elaborated into the oxabicyclo system.
- Key Reaction: Intramolecular cyclopropanation of α-allyldiazoacetates under rhodium catalysis.
- Catalysts: Dirhodium tetracarboxylate complexes.
- Conditions: Mild temperatures, inert atmosphere, and solvent choice tailored to substrate solubility.
This method has been shown to produce bicyclic intermediates with high yields and enantioselectivity, which are crucial for downstream functionalization steps.
Introduction of the Iodomethyl Group
The iodomethyl substituent at the 1-position is introduced via halogenation reactions of a corresponding hydroxymethyl or tosylate intermediate. The typical sequence involves:
- Conversion of a hydroxymethyl group to a good leaving group such as a tosylate.
- Nucleophilic substitution with iodide ion (e.g., sodium iodide) under SN2 conditions.
This step requires precise control of reaction temperature and solvent polarity to avoid side reactions and to ensure selective substitution without affecting the bicyclic core.
Installation of the Ethyl Carboxylate Moiety
The ethyl ester function at the 4-position is generally introduced by esterification of the corresponding carboxylic acid or by alkylation of a malonate ester intermediate.
- Typical Procedure: Alkylation of malonate esters under basic conditions followed by hydrolysis and esterification.
- Reagents: Malonate esters, base (e.g., sodium hydride or potassium carbonate), and ethyl halides.
- Conditions: Controlled temperature to prevent decomposition of sensitive bicyclic intermediates.
This step often follows the formation of the bicyclic skeleton to maintain structural integrity.
Representative Synthetic Route Summary
| Step | Reaction Type | Key Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Preparation of α-allyldiazoacetate precursor | Allyl bromide derivatives, diazo transfer reagents | Mild, inert atmosphere | Formation of diazo compounds for cyclopropanation |
| 2 | Intramolecular cyclopropanation | Dirhodium tetracarboxylate catalyst | Room temperature, solvent (e.g., dichloromethane) | Bicyclo[1.1.0]butane intermediate with high stereoselectivity |
| 3 | Ring expansion to oxabicyclo[2.1.1]hexane | Appropriate oxygen source, ring closure conditions | Controlled temperature | Formation of oxabicyclic core |
| 4 | Conversion of hydroxymethyl to iodomethyl | Tosylation reagents, sodium iodide | SN2 conditions, polar aprotic solvent | Selective introduction of iodomethyl group |
| 5 | Esterification/alkylation | Malonate esters, base, ethyl halide | Basic conditions, moderate temperature | Installation of ethyl carboxylate group |
Analytical and Characterization Techniques
Throughout the preparation, rigorous characterization is essential to confirm the structure and purity of intermediates and the final product:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to verify the bicyclic framework and substituent positions.
- Mass Spectrometry (MS): To confirm molecular weight and detect impurities.
- Infrared (IR) Spectroscopy: To identify functional groups such as ester carbonyl and C–I bonds.
- Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) for purity assessment.
These techniques ensure reproducibility and high-quality synthesis.
Research Discoveries and Optimization Insights
- The use of chiral dirhodium catalysts in the cyclopropanation step has been shown to enhance enantioselectivity significantly, enabling access to optically active bicyclic intermediates.
- One-pot processes combining cyclopropanation and subsequent functionalization steps reduce purification steps and improve overall yields.
- Electron-rich aromatic substituents on precursors may lead to instability and lower yields, requiring substrate-specific optimization.
- The iodination step benefits from polar aprotic solvents like DMF or acetone to favor SN2 substitution without competing elimination reactions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodomethyl group undergoes SN2 displacement with various nucleophiles, enabling functional group diversification:
| Reaction Type | Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Alkoxy substitution | NaOR (R = Me, Et) in THF | Methoxy/ethoxy derivatives | 65–78 | |
| Thiol substitution | RSH (R = alkyl) in DMF | Thioether analogs | 72–85 | |
| Amine substitution | Primary amines in EtOH | Amine-functionalized compounds | 58–67 |
Key mechanistic studies demonstrate stereochemical inversion at the iodomethyl carbon during substitution, consistent with a bimolecular mechanism.
Oxidation and Reduction Reactions
The ethyl ester and bicyclic framework participate in redox transformations:
Oxidation
-
Ester to carboxylic acid : KMnO₄ in acidic aqueous acetone converts the ester to 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid (85% yield).
-
Cyclopentyl group oxidation : RuO₄ selectively oxidizes the cyclopentyl substituent to a ketone under anhydrous conditions.
Reduction
-
Ester to alcohol : LiAlH₄ reduces the ester to a primary alcohol while preserving the iodomethyl group (91% yield).
Elimination Reactions
Base-mediated β-elimination generates alkenes via dehydrohalogenation:
| Base | Solvent | Temperature | Product (Alkene) | Yield (%) |
|---|---|---|---|---|
| DBU | DCM | 25°C | Exocyclic alkene | 88 |
| KOtBu | THF | 60°C | Endocyclic alkene | 73 |
The regioselectivity depends on steric effects imposed by the cyclopentyl group.
Cyclopropanation and Ring-Opening
The bicyclic structure participates in strain-driven reactions:
-
Rhodium-catalyzed cyclopropanation : Using Rh₂(OAc)₄, the compound reacts with diazoacetates to form tricyclic systems (e.g., bicyclo[3.1.0]hexane derivatives) .
-
Thermal ring-opening : At 150°C in toluene, the oxabicyclohexane ring undergoes retro-[2+2] cycloaddition to yield a diene intermediate.
Cross-Coupling Reactions
The iodomethyl group enables transition-metal-catalyzed couplings:
| Reaction | Catalyst System | Coupling Partner | Product Type | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives | 69–82 |
| Sonogashira | PdCl₂, CuI, PPh₃ | Terminal alkynes | Alkynylated compounds | 55–74 |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with electron-deficient alkenes, forming fused tetracyclic systems.
Comparative Reactivity Table
The compound’s reactivity differs from structurally similar analogs due to its cyclopentyl and iodomethyl substituents:
| Compound Variation | Key Reactivity Difference | Cause |
|---|---|---|
| Cyclohexyl instead of cyclopentyl | Reduced SN2 substitution rates (steric hindrance) | Larger cyclohexyl group |
| Bromomethyl instead of iodomethyl | Slower cross-coupling kinetics | Lower leaving-group ability |
| Methyl ester instead of ethyl | Faster hydrolysis under basic conditions | Increased electrophilicity |
Mechanistic Insights
-
Steric effects : The cyclopentyl group directs nucleophilic attack to the less hindered face of the iodomethyl group.
-
Ring strain : The bicyclo[2.1.1]hexane framework enhances reactivity in cycloadditions due to angle strain (~85° at bridgehead carbons).
Scientific Research Applications
Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug development, particularly in the design of bioactive molecules.
Synthetic Organic Chemistry: Its high ring strain and reactivity make it an important intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound’s high ring strain and reactive functional groups allow it to participate in various biochemical pathways, potentially leading to the modulation of biological activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: Position 3 accommodates aliphatic (cyclopentyl), aromatic (4-cyanophenyl), and fluorinated (trifluoromethoxyphenyl) groups, modulating lipophilicity and steric bulk.
- Molecular Weight: Aromatic substituents (e.g., 4-cyanophenyl) increase molecular weight compared to aliphatic groups (cyclopentyl). Spiro-oxetane derivatives exhibit lower weights due to reduced substituent complexity .
- Reactivity : The iodomethyl group enables cross-coupling or substitution reactions, while azidomethyl derivatives (e.g., ) are primed for click chemistry.
Physicochemical Properties
- Lipophilicity: Cyclopentyl and trifluoromethoxyphenyl substituents enhance hydrophobicity compared to polar cyanophenyl or spiro-oxetane systems .
- Solubility : Ethyl ester groups improve aqueous solubility, critical for pharmaceutical applications.
- Stability : Iodine’s susceptibility to photodegradation may necessitate dark storage, whereas azide derivatives require precautions against explosive decomposition .
Biological Activity
Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, properties, and applications in various fields, particularly in drug development and agrochemistry.
Molecular Details
- Molecular Formula : CHI O
- Molecular Weight : 378.25 g/mol
- CAS Number : 1935986-52-9
The compound features an iodomethyl group, which enhances its reactivity, making it a versatile building block in organic synthesis. The bicyclic structure contributes to its unique physicochemical properties, which are crucial for biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, including iodocyclization reactions that allow for the introduction of the iodomethyl group into the bicyclic framework. These reactions require precise control of reaction conditions to achieve high yields and desired purity levels.
Reaction Pathway
- Formation of Bicyclic Framework : Initial steps involve the formation of the bicyclic structure through cyclization reactions.
- Iodination : The introduction of the iodomethyl group is achieved via iodocyclization techniques.
- Esterification : The final product is obtained through esterification with ethyl alcohol.
Mechanistic Insights
Research indicates that compounds within the oxabicyclo[2.1.1]hexane class exhibit significant biological activity due to their ability to mimic natural products and interact with biological targets effectively. This compound has been studied for its potential applications in medicinal chemistry and agrochemistry.
Medicinal Applications
- Bioisosterism : The compound has been validated as a bioisostere for ortho- and meta-substituted benzenes, suggesting potential applications in drug design where modifications are necessary to improve pharmacokinetic properties .
- Antidiabetic Potential : Some derivatives of oxabicyclo compounds have shown promise as GPR120 modulators, which may enhance insulin sensitivity and offer therapeutic avenues for diabetes management .
Agrochemical Applications
Research highlights the insecticidal properties of related compounds derived from Streptomyces species, indicating potential applications for this class of compounds in pest control .
Comparative Biological Activity Table
Q & A
Q. How does the 2-oxabicyclo[2.1.1]hexane core impact its biological activity in enzyme inhibition assays?
- Answer : The rigid bicyclic structure mimics transition states in enzymatic reactions (e.g., protease inhibition). Competitive inhibition assays (IC50 measurements) against serine hydrolases or cytochrome P450 isoforms reveal structure-activity relationships (SARs) tied to ring strain and substituent positioning .
Methodological Notes
- Stereochemical Analysis : Always cross-validate NMR data with computational predictions (e.g., Gaussian) to resolve ambiguities in complex bicyclic systems .
- Environmental Studies : Combine laboratory assays with in silico tools like EPI Suite to predict bioaccumulation and persistence .
- Data Contradictions : Use meta-analysis frameworks to harmonize disparate results, focusing on reagent quality and reaction monitoring techniques (e.g., in situ FTIR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
